molecular formula C10H16N2O3 B13094806 3-Butyl-2-ethoxy-6-hydroxypyrimidin-4(3H)-one

3-Butyl-2-ethoxy-6-hydroxypyrimidin-4(3H)-one

Cat. No.: B13094806
M. Wt: 212.25 g/mol
InChI Key: ZCXULYBLHLUXMG-UHFFFAOYSA-N
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Description

3-Butyl-2-ethoxy-6-hydroxypyrimidin-4(3H)-one is a pyrimidine derivative. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their role in nucleic acids like DNA and RNA. This specific compound features functional groups that may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-2-ethoxy-6-hydroxypyrimidin-4(3H)-one typically involves the condensation of appropriate precursors under controlled conditions. A common route might involve:

    Starting Materials: Butylamine, ethyl acetate, and a suitable pyrimidine precursor.

    Reaction Conditions: The reaction might be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, under reflux conditions.

    Purification: The product can be purified using techniques like recrystallization or chromatography.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, focusing on optimizing yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.

    Reduction: The compound can undergo reduction reactions, potentially converting the ethoxy group to an ethyl group.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, amines, thiols.

Major Products

    Oxidation: 3-Butyl-2-ethoxy-6-oxopyrimidin-4(3H)-one.

    Reduction: 3-Butyl-2-ethyl-6-hydroxypyrimidin-4(3H)-one.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

3-Butyl-2-ethoxy-6-hydroxypyrimidin-4(3H)-one may have applications in:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions with pyrimidine derivatives.

    Medicine: Possible applications in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific application. In a biological context, it might interact with enzymes or receptors, influencing biochemical pathways. The hydroxyl and ethoxy groups could play roles in binding interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Ethoxy-6-hydroxypyrimidin-4(3H)-one: Lacks the butyl group, potentially altering its chemical properties.

    3-Butyl-6-hydroxypyrimidin-4(3H)-one: Lacks the ethoxy group, which might affect its solubility and reactivity.

    3-Butyl-2-ethoxypyrimidin-4(3H)-one: Lacks the hydroxyl group, impacting its ability to participate in hydrogen bonding.

Uniqueness

The combination of butyl, ethoxy, and hydroxyl groups in 3-Butyl-2-ethoxy-6-hydroxypyrimidin-4(3H)-one may impart unique solubility, reactivity, and biological activity compared to its analogs.

Properties

Molecular Formula

C10H16N2O3

Molecular Weight

212.25 g/mol

IUPAC Name

3-butyl-2-ethoxy-6-hydroxypyrimidin-4-one

InChI

InChI=1S/C10H16N2O3/c1-3-5-6-12-9(14)7-8(13)11-10(12)15-4-2/h7,13H,3-6H2,1-2H3

InChI Key

ZCXULYBLHLUXMG-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C=C(N=C1OCC)O

Origin of Product

United States

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